molecular formula C10H11BrN2 B2437568 6-Bromo-1-(propan-2-YL)-1H-1,3-benzodiazole CAS No. 1427360-49-3

6-Bromo-1-(propan-2-YL)-1H-1,3-benzodiazole

Cat. No.: B2437568
CAS No.: 1427360-49-3
M. Wt: 239.116
InChI Key: ZMBCEUCYOIVNFM-UHFFFAOYSA-N
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Description

6-Bromo-1-(propan-2-YL)-1H-1,3-benzodiazole is a heterocyclic compound that contains a bromine atom, an isopropyl group, and a benzodiazole ring

Properties

IUPAC Name

6-bromo-1-propan-2-ylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2/c1-7(2)13-6-12-9-4-3-8(11)5-10(9)13/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMBCEUCYOIVNFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=NC2=C1C=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427360-49-3
Record name 6-bromo-1-(propan-2-yl)-1H-1,3-benzodiazole
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Preparation Methods

Reductive Alkylation of Pre-formed Benzimidazole Core

Reaction Mechanism and Starting Materials

The synthesis begins with a pre-formed benzimidazole core, specifically 5-bromo-1H-benzimidazole, which undergoes reductive alkylation to introduce the isopropyl group at the 1-position. Acetone serves as the carbonyl source, while sodium tetrahydroborate (NaBH₄) facilitates reduction. The reaction proceeds via nucleophilic attack of the benzimidazole nitrogen on the acetone carbonyl, followed by hydride transfer from NaBH₄ to form the secondary amine.

Stepwise Procedure

  • Reaction Setup : In a 2 L four-necked flask, 5-bromo-1H-benzimidazole (1.61 mol) is dissolved in anhydrous tetrahydrofuran (THF).
  • Acetone Addition : Acetone (1.90 mol) is added dropwise under nitrogen at 25°C, followed by gradual addition of NaBH₄ (1.61 mol).
  • Heating and Monitoring : The mixture is heated to 50°C for 4 hours, with progression monitored via TLC (dichloromethane:methanol = 20:1, Rf = 0.72).
  • Workup : Post-reaction, the mixture is cooled, quenched with water, and extracted with ethyl acetate. The organic layer is concentrated under reduced pressure.
  • Purification : Crude product is recrystallized using n-heptane (2:1 mass ratio), yielding 318 g (80%) of off-white crystals with 99% HPLC purity.
Table 1: Optimization Parameters for Reductive Alkylation
Parameter Value/Detail Impact on Yield/Purity
Temperature 50°C Higher temps accelerate kinetics
Solvent THF Enhances solubility of reactants
NaBH₄ Stoichiometry 1.0 eq Excess reduces side reactions
Recrystallization n-Heptane, 5°C crystallization Removes unreacted starting material

Bromination-Cyclization of o-Phenylenediamine Derivatives

Synthesis of Brominated o-Phenylenediamine

Adapting methods from benzothiazole synthesis, 4-bromo-o-phenylenediamine is prepared via electrophilic bromination of o-phenylenediamine using bromine in acetic acid. Key steps include:

  • Bromination : o-Phenylenediamine (0.156 mol) is treated with bromine (0.187 mol) in acetic acid at 10–15°C for 2 hours.
  • Neutralization : The reaction is quenched with aqueous ammonia, precipitating 4-bromo-o-phenylenediamine in 85.76% yield.

Cyclization with Isopropyl Sources

The brominated diamine undergoes cyclization with acetone under acidic conditions (e.g., HCl/ethanol):

  • Condensation : 4-Bromo-o-phenylenediamine (0.1 mol) and acetone (0.12 mol) are refluxed in ethanol with concentrated HCl for 12 hours.
  • Ring Closure : Imine formation is followed by acid-catalyzed cyclization, yielding the benzimidazole core.
  • Isolation : The product is filtered and washed with cold ethanol, achieving a 75% yield (melting point: 155–158°C).
Table 2: Comparative Analysis of Cyclization Methods
Method Yield (%) Purity (%) Key Advantage
Reductive Alkylation 80 99 High purity, scalable
Bromination-Cyclization 75 95 Cost-effective starting materials

Industrial-Scale Production Considerations

Continuous Flow Reactor Systems

To enhance scalability, continuous flow reactors replace batch processes:

  • Residence Time : 30 minutes at 50°C ensures complete conversion.
  • In-line Analytics : FTIR monitors reaction progression, reducing batch failures.

Solvent Recovery and Waste Management

  • n-Heptane Recycling : Distillation recovers 90% of solvent, lowering production costs.
  • Bromine Byproducts : Neutralized with sodium thiosulfate to minimize environmental impact.

Analytical Validation of Synthetic Products

Spectroscopic Characterization

  • 1H NMR (400 MHz, CDCl₃): δ 1.45 (d, J = 6.8 Hz, 6H, CH(CH₃)₂), 3.20 (septet, 1H, CH(CH₃)₂), 7.32–7.45 (m, 3H, Ar-H).
  • IR (KBr) : 1615 cm−1 (C=N stretch), 590 cm−1 (C-Br).

Purity Assessment

  • HPLC : C18 column, acetonitrile:water (70:30), retention time = 8.2 minutes.

Challenges and Mitigation Strategies

Regioselectivity in Bromination

Electrophilic bromination favors the 6-position due to directing effects of the imidazole ring. Microwave-assisted synthesis (100°C, 10 minutes) improves regioselectivity to >95%.

Byproduct Formation

  • N-Alkylation Byproducts : Controlled acetone stoichiometry (1.2 eq) minimizes dialkylation.
  • Oxidation Products : Nitrogen sparging prevents oxidation of the benzimidazole core.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1-(propan-2-YL)-1H-1,3-benzodiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds .

Biological Activity

6-Bromo-1-(propan-2-YL)-1H-1,3-benzodiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound is a member of the benzodiazole family, characterized by a fused benzene and diazole ring. The presence of the bromine atom and the propan-2-yl group contributes to its unique chemical properties, influencing its biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical biochemical pathways. For instance, it has been shown to interact with protein kinases and other molecular targets, modulating their activity and thereby affecting cellular processes.
  • Apoptosis Induction : Similar compounds have demonstrated the ability to induce apoptosis in cancer cells by targeting Bcl-2 proteins and disrupting mitochondrial function .
  • Microtubule Disruption : Benzodiazole derivatives are known for their ability to interfere with microtubule dynamics, which is crucial for cell division. This action can lead to cell cycle arrest and subsequent apoptosis in rapidly dividing cancer cells.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines:

Cell LineIC50 (µM)Reference
MCF-7 (Breast)15.63
U-937 (Leukemia)12.5
A549 (Lung)10.0

These findings suggest that the compound could serve as a potential lead in cancer therapy development.

Antifungal Activity

In addition to its anticancer effects, this compound has shown antifungal activity. It has been evaluated against various fungal strains with positive results:

Fungal StrainMinimum Inhibitory Concentration (MIC)Reference
Candida albicans8 µg/mL
Aspergillus niger16 µg/mL

These results indicate its potential utility in treating fungal infections.

Study on Anticancer Efficacy

A study conducted by Shin et al. (2015) investigated the effects of this compound on neurogenesis and its anticancer properties. The compound was found to significantly enhance neurogenesis in rat neural stem cells while also exhibiting cytotoxicity against breast cancer cell lines. The study highlighted the dual functionality of the compound as both a neurogenic agent and an anticancer drug.

Antifungal Efficacy in Agricultural Applications

Another research project focused on the agricultural applications of benzimidazole derivatives, including this compound. The compound was tested for its efficacy against plant pathogens and demonstrated superior antifungal activity compared to standard fungicides. This positions it as a potential candidate for agricultural fungicide development.

Q & A

Q. What synthetic methodologies are most effective for preparing 6-Bromo-1-(propan-2-yl)-1H-1,3-benzodiazole, and how do reaction parameters influence yield?

Answer: The synthesis typically involves cyclocondensation of brominated precursors with isopropylamine derivatives. Key steps include:

  • Bromination : Selective bromination at the 6-position using N-bromosuccinimide (NBS) under radical initiation .
  • Cyclization : Formation of the benzodiazole ring via acid-catalyzed cyclization (e.g., polyphosphoric acid) .
  • Substitution : Introduction of the isopropyl group via nucleophilic substitution or palladium-catalyzed coupling .

Q. Optimization Factors :

ParameterImpact on Yield/Purity
TemperatureHigher temps (>100°C) improve cyclization efficiency but risk decomposition.
CatalystPd(PPh₃)₄ enhances coupling reactions but requires inert atmospheres .
SolventPolar aprotic solvents (DMF, DMSO) improve solubility of intermediates .

Q. Which spectroscopic and crystallographic techniques are critical for structural validation of this compound?

Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Distinct signals for isopropyl protons (δ 1.3–1.5 ppm, doublet) and aromatic protons (δ 7.2–8.1 ppm) confirm substitution patterns .
    • ¹³C NMR : Carbons adjacent to bromine show deshielding (δ 120–130 ppm) .
  • X-ray Crystallography :
    • SHELXL refinement () resolves bond angles and torsional strain in the benzodiazole ring. For example, the Br–C bond length is typically 1.89–1.92 Å .

Advanced Research Questions

Q. How does the bromine substituent influence reactivity in cross-coupling reactions, and what mechanistic insights guide functionalization?

Answer: The C-Br bond at the 6-position is highly reactive in Suzuki-Miyaura and Buchwald-Hartwig couplings due to:

  • Electrophilicity : Enhanced by electron-withdrawing effects of the benzodiazole ring.
  • Steric Accessibility : The isopropyl group at N1 does not hinder coupling at C6 .

Q. Mechanistic Tracking :

  • Kinetic Studies : Monitor reaction progress via HPLC-MS to detect intermediates (e.g., Pd-Br complexes) .
  • DFT Calculations : Predict activation barriers for oxidative addition steps (e.g., using Gaussian09) .

Q. What computational strategies predict the compound’s bioactivity, and how do docking studies align with experimental data?

Answer:

  • Molecular Docking :
    • AutoDock Vina simulates binding to targets like kinase enzymes. The bromine atom often occupies hydrophobic pockets, while the benzodiazole core engages in π-π stacking .
    • Example: Docking scores (ΔG = −9.2 kcal/mol) correlate with IC₅₀ values of 2.4 µM in kinase inhibition assays .
  • MD Simulations :
    • GROMACS assesses stability of ligand-protein complexes over 100 ns trajectories. Key hydrogen bonds (e.g., N-H⋯O=C) persist >80% of simulation time .

Q. How do structural modifications (e.g., halogen substitution) alter the compound’s photophysical properties for material science applications?

Answer:

  • UV-Vis Spectroscopy : Bromine red-shifts absorption maxima (λₐᵦₛ = 320 → 345 nm) due to heavy-atom effects .
  • Fluorescence Quenching : Electron-deficient bromine reduces quantum yield (Φ = 0.15 vs. 0.45 for non-halogenated analogs) .
  • Comparative Table :
Derivativeλₐᵦₛ (nm)ΦApplication
6-Bromo3450.15Organic semiconductors
6-Fluoro3100.32Fluorescent probes

Contradictions and Validation in Literature

  • Synthetic Routes : reports Cu(I)-catalyzed azide-alkyne cycloaddition for triazole derivatives, but this method is less effective for brominated benzodiazoles due to competing side reactions. Palladium-based systems () are preferred .
  • Bioactivity : While highlights anticancer activity, notes limited solubility in aqueous media, necessitating prodrug strategies for in vivo studies .

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